N-(4-bromophenyl)-2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide N-(4-bromophenyl)-2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946378-16-1
VCID: VC11922280
InChI: InChI=1S/C21H23BrN4O3S/c1-4-5-6-13-11-23-19-17(20(28)26(3)21(29)25(19)2)18(13)30-12-16(27)24-15-9-7-14(22)8-10-15/h7-11H,4-6,12H2,1-3H3,(H,24,27)
SMILES: CCCCC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Molecular Formula: C21H23BrN4O3S
Molecular Weight: 491.4 g/mol

N-(4-bromophenyl)-2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide

CAS No.: 946378-16-1

Cat. No.: VC11922280

Molecular Formula: C21H23BrN4O3S

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide - 946378-16-1

Specification

CAS No. 946378-16-1
Molecular Formula C21H23BrN4O3S
Molecular Weight 491.4 g/mol
IUPAC Name N-(4-bromophenyl)-2-(6-butyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H23BrN4O3S/c1-4-5-6-13-11-23-19-17(20(28)26(3)21(29)25(19)2)18(13)30-12-16(27)24-15-9-7-14(22)8-10-15/h7-11H,4-6,12H2,1-3H3,(H,24,27)
Standard InChI Key CWKOURCWJKCXPK-UHFFFAOYSA-N
SMILES CCCCC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Canonical SMILES CCCCC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C

Introduction

The compound N-(4-bromophenyl)-2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic molecule that combines various functional groups, including a bromophenyl moiety, a sulfanyl linkage, and a pyrido[2,3-d]pyrimidine ring system. This compound is of interest due to its potential biological activities, such as anti-inflammatory or anticancer properties, which are often associated with similar structural motifs.

Synthesis and Characterization

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, introduction of the sulfanyl group, and attachment of the bromophenyl moiety. Characterization techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) are essential for confirming the structure and purity of the compound.

Synthesis Steps:

  • Formation of Pyrido[2,3-d]pyrimidine Core: This may involve condensation reactions between appropriate precursors.

  • Introduction of Sulfanyl Group: Typically achieved through nucleophilic substitution reactions.

  • Attachment of Bromophenyl Moiety: Often involves coupling reactions like Suzuki or Heck reactions.

Biological Activity and Potential Applications

Compounds with similar structures have been studied for their potential as anti-inflammatory agents or anticancer drugs. The presence of a pyrido[2,3-d]pyrimidine ring system and a sulfanyl linkage suggests that N-(4-bromophenyl)-2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide could exhibit biological activity.

Potential Applications:

  • Anti-inflammatory Agents: Similar compounds have shown promise in inhibiting enzymes involved in inflammation.

  • Anticancer Drugs: The pyrido[2,3-d]pyrimidine system is known to interact with biological targets relevant to cancer therapy.

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